Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- is a complex organic compound with the molecular formula C17H17ClN2O2. This compound is characterized by the presence of a benzenemethanamine core, substituted with a 4-chlorophenyl group, a propenyl chain, and a nitro group. It is known for its diverse applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then subjected to reductive amination with N-methylbenzenemethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amines or hydroxylamines.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the nitro and propenyl groups.
Benzenemethanamine, 4-chloro-: Contains a chlorophenyl group but lacks the nitro and propenyl groups.
Benzenemethanamine, N,N-dimethyl-: Contains a dimethylamino group instead of the nitro and propenyl groups.
Uniqueness
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- is unique due to the presence of both the nitro and propenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C17H17ClN2O2 |
---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-methyl-N-[(2-nitrophenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H17ClN2O2/c1-19(12-4-5-14-8-10-16(18)11-9-14)13-15-6-2-3-7-17(15)20(21)22/h2-11H,12-13H2,1H3/b5-4+ |
InChI-Schlüssel |
AZQNROKWNWMHLU-SNAWJCMRSA-N |
Isomerische SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.